N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group, contributing to its unique chemical properties.
Properties
IUPAC Name |
N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-5-12-8-13(7-6-10(12)2)20-15-14-9-17-21(4)16(14)19-11(3)18-15/h6-9H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZASAGBFVEPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 3-ethyl-4-methylphenylhydrazine with 1,6-dimethyl-3,4-dihydropyrimidine-2,4-dione in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It exhibits significant biological activities, including anti-proliferative and cytotoxic effects against cancer cell lines.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. One of the primary targets is the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling pathways related to growth and proliferation. By inhibiting EGFR tyrosine kinase activity, the compound can disrupt these signaling pathways, leading to the inhibition of cancer cell growth and proliferation . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells through its effects on other molecular targets and pathways .
Comparison with Similar Compounds
N-(3-ethyl-4-methylphenyl)-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure shared by many compounds with diverse biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a cyclin-dependent kinase (CDK) inhibitor, showing significant cytotoxic activities against various cancer cell lines.
Thieno[3,2-d]pyrimidine: A related compound with applications in medicinal chemistry and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR tyrosine kinase, making it a promising candidate for further research and development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
